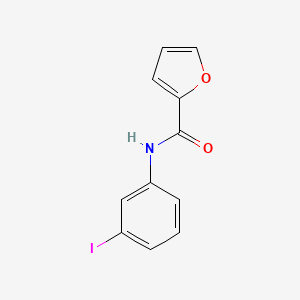
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzonitrile group attached to a pyrimidinyl ring, which is further connected to a trans-4-pentylcyclohexyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-pentylcyclohexyl bromide with a suitable pyrimidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the benzonitrile group, often using a cyanation reagent like copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, advanced purification techniques such as column chromatography or recrystallization are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Wirkmechanismus
The mechanism of action of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)benzonitrile
- 4-(trans-4-Ethylcyclohexyl)benzonitrile
- 4-(trans-4-Hexylcyclohexyl)benzonitrile
Uniqueness
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile stands out due to its unique combination of structural features, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
72785-09-2 |
|---|---|
Molekularformel |
C22H27N3 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
4-[5-(4-pentylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C22H27N3/c1-2-3-4-5-17-6-10-19(11-7-17)21-15-24-22(25-16-21)20-12-8-18(14-23)9-13-20/h8-9,12-13,15-17,19H,2-7,10-11H2,1H3 |
InChI-Schlüssel |
XIXOFKHADLKBQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{5-[(Phenylamino)methyl]furan-2-yl}methanol](/img/structure/B8766330.png)
![6-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazol-4-amine](/img/structure/B8766336.png)
![Cyclopropanecarboxylic acid, 2-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, ethyl ester](/img/structure/B8766341.png)








